

# A Comparative Crystallographic Analysis of Phenyl(pyridin-2-yl)methanol Derivatives

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## Compound of Interest

Compound Name: *(5-Fluoropyridin-2-yl)methanol*

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While the specific crystal structure of **(5-Fluoropyridin-2-yl)methanol** is not publicly available in crystallographic databases, a comparative analysis of its structural analogues provides valuable insights into the supramolecular chemistry and crystal packing of this important class of compounds. This guide compares the single-crystal X-ray diffraction data of phenyl(pyridin-2-yl)methanol and its 4-chloro-substituted derivative, highlighting the influence of halogen substitution on the resulting crystal structures.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for phenyl(pyridin-2-yl)methanol and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, offering a clear comparison of their solid-state structures.

Parameter	Phenyl(pyridin-2-yl)methanol	(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol
Chemical Formula	C <sub>12</sub> H <sub>11</sub> NO	C <sub>12</sub> H <sub>10</sub> ClNO
Molecular Weight	185.22 g/mol	219.66 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	Pna2 <sub>1</sub>	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 7.4385(8) Å b = 14.3429(16) Å c = 9.2255(10) Å α = 90° β = 90° γ = 90°	a = 11.693(2) Å b = 5.8236(11) Å c = 15.698(3) Å α = 90° β = 107.24(3)° γ = 90°
Volume (V)	984.27(19) Å <sup>3</sup>	1021.0(4) Å <sup>3</sup>
Molecules per Unit Cell (Z)	4	4
Primary Supramolecular Interaction	O-H…N hydrogen bonds forming helical chains. <sup>[1]</sup>	O-H…N hydrogen bonds forming zigzag chains. <sup>[2][3][4][5]</sup>
Secondary Interactions	Not specified	C-Cl…π interactions linking chains into sheets. <sup>[2][3][4]</sup>
Dihedral Angle (Phenyl-Pyridyl)	71.42(10)° <sup>[1]</sup>	74.34(6)° <sup>[2][3][4][5]</sup>

## Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used for the synthesis and single-crystal X-ray diffraction analysis of pyridin-2-yl-methanol derivatives.

### Synthesis and Crystallization

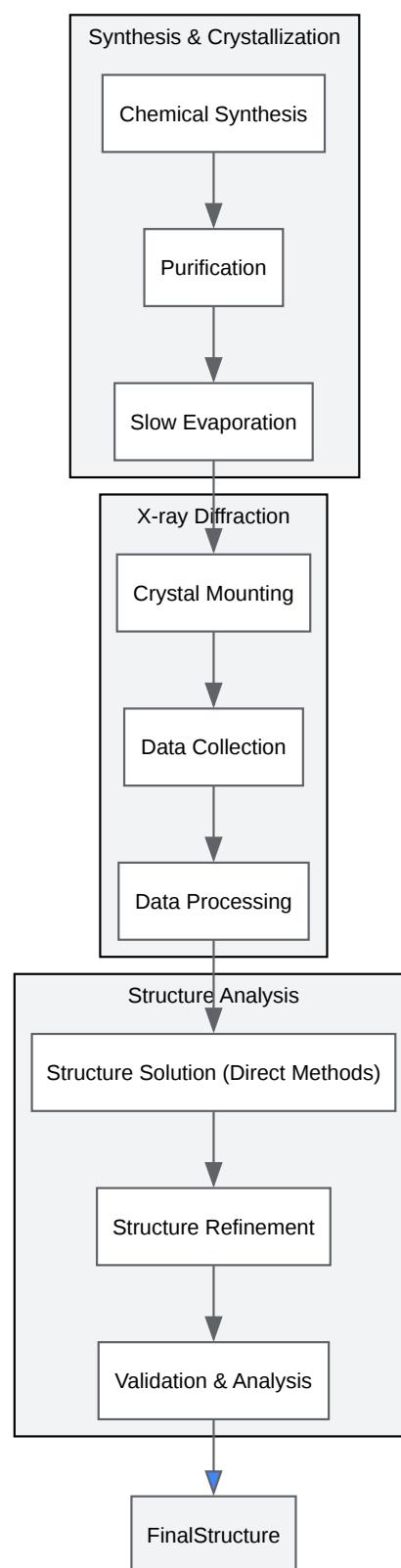
- **Synthesis:** The synthesis of phenyl(pyridin-2-yl)methanol and its derivatives is typically achieved through the reaction of a corresponding pyridyl-2-carbaldehyde with a phenyl Grignard reagent or by the reduction of a corresponding benzoylpyridine.
- **Crystallization:** Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethanol.<sup>[1]</sup>

## Single-Crystal X-ray Diffraction

- **Data Collection:** A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 296 K) while being irradiated with monochromatic X-rays (e.g., Mo K $\alpha$  radiation). The diffraction data are collected as a series of frames at different crystal orientations.
- **Structure Solution and Refinement:** The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[\[1\]](#)[\[2\]](#)

## Visualizing Structural Relationships and Workflows

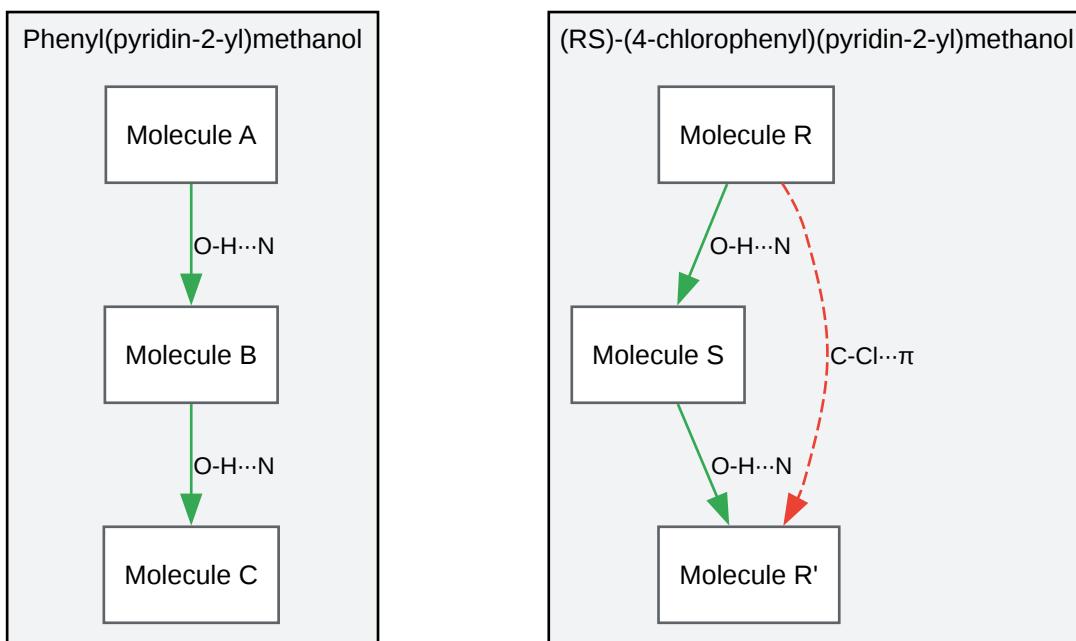
### Experimental Workflow for X-ray Crystallography



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Caption: A generalized workflow for determining a crystal structure.

## Supramolecular Assembly Comparison



Forms a helical chain via a single type of hydrogen bond.

Forms zigzag chains via hydrogen bonds, which are further linked by C-Cl...π interactions.

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Caption: Comparison of intermolecular interactions.

## Discussion

The presence of a chloro substituent on the phenyl ring of phenyl(pyridin-2-yl)methanol induces notable changes in the crystal packing. The unsubstituted compound crystallizes in the orthorhombic space group  $Pna2_1$ , while the chloro-derivative crystallizes in the monoclinic space group  $P2_1/c$ .<sup>[1][2]</sup> This change in crystal system and space group is a direct consequence of the different intermolecular interactions that govern the crystal packing.

In both structures, the primary and most directional intermolecular interaction is the O-H...N hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule.<sup>[1][2]</sup> However, the overall supramolecular assembly differs. In phenyl(pyridin-2-yl)methanol, these hydrogen bonds lead to the formation of helical chains.<sup>[1]</sup>

In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the hydrogen bonds result in zigzag chains.[2][3][4]

A key difference is the presence of secondary C-Cl $\cdots$  $\pi$  interactions in the chloro-substituted compound.[2][3][4] These weaker, yet significant, interactions link the hydrogen-bonded zigzag chains into sheets, adding another dimension to the supramolecular architecture. This additional interaction likely contributes to the change in the overall crystal packing and symmetry.

The dihedral angle between the phenyl and pyridyl rings is slightly larger in the chloro-substituted compound (74.34(6) $^\circ$ ) compared to the unsubstituted analogue (71.42(10) $^\circ$ ), suggesting that the chloro-substituent may have a minor influence on the molecular conformation.[1][2]

In conclusion, the introduction of a chloro substituent on the phenyl ring of phenyl(pyridin-2-yl)methanol alters the crystal packing by introducing C-Cl $\cdots$  $\pi$  interactions that, in conjunction with the primary O-H $\cdots$ N hydrogen bonds, lead to a different supramolecular assembly and a change in crystal symmetry. These findings underscore the significant role that halogen substituents can play in crystal engineering and the solid-state properties of pharmaceutical compounds.

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